Potent CRTH2 Receptor Antagonism as a Defined Pharmacological Starting Point
Benzoimidazol-1-yl-acetic acid is not merely a building block; it is an established chemoattractant for the CRTH2 receptor . While its potency as a fragment is modest, it provides a validated and well-characterized starting point for medicinal chemistry optimization [1]. Patented analogs built upon this exact core have demonstrated potent CRTH2 receptor antagonism, achieving Ki values below 1 µM [1]. This is a critical functional distinction from other benzimidazole building blocks, which may lack this defined, target-validated activity profile .
| Evidence Dimension | CRTH2 Receptor Affinity (Ki) |
|---|---|
| Target Compound Data | Not reported for the unmodified fragment |
| Comparator Or Baseline | Derivatives (e.g., from WO2006034418A2) with the same benzoimidazol-1-yl-acetic acid core |
| Quantified Difference | Core fragment provides the structural basis for optimized compounds with Ki < 1 µM |
| Conditions | In vitro receptor binding assays (patent data) |
Why This Matters
Procuring this specific fragment provides a defined pharmacological starting point with a clear patent trail, accelerating the drug discovery process for CRTH2-related targets compared to screening an unknown library of benzimidazole analogs.
- [1] Bennani, Y. L., et al. (2005). Benzimidazole acetic acids exhibiting crth2 receptor antagonism and uses thereof. WO2006034418A2. View Source
